2,2',4',6-Tetrachloro-4,5'-bipyrimidine
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Overview
Description
2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine is a chemical compound with the molecular formula C8H2Cl4N4 and a molecular weight of 295.94 g/mol It is characterized by the presence of four chlorine atoms and two pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine typically involves the chlorination of bipyrimidine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted bipyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
2,2’-Bipyrimidine: A related compound with similar structural features but without the chlorine substitutions.
4,4’,6,6’-Tetramethyl-2,2’-bipyrimidine: Another derivative with methyl groups instead of chlorine atoms.
Uniqueness: 2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine stands out due to its unique chlorine substitutions, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
62880-84-6 |
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Molecular Formula |
C8H2Cl4N4 |
Molecular Weight |
295.9 g/mol |
IUPAC Name |
2,4-dichloro-5-(2,6-dichloropyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C8H2Cl4N4/c9-5-1-4(14-8(12)15-5)3-2-13-7(11)16-6(3)10/h1-2H |
InChI Key |
APEBSVMAMMPRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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